molecular formula C6H4ClN3 B577672 3-Chloro-6-methylpyrazine-2-carbonitrile CAS No. 1366181-81-8

3-Chloro-6-methylpyrazine-2-carbonitrile

Cat. No.: B577672
CAS No.: 1366181-81-8
M. Wt: 153.569
InChI Key: XIOGIWQSAYUWGG-UHFFFAOYSA-N
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Description

3-Chloro-6-methylpyrazine-2-carbonitrile is a chemical compound with the molecular formula C6H4ClN3 and a molecular weight of 153.57 g/mol . It is characterized by a pyrazine ring substituted with a chlorine atom at the 3-position, a methyl group at the 6-position, and a nitrile group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 3-Chloro-6-methylpyrazine-2-carbonitrile typically involves the reaction of 3-chloropyrazine-2-carbonitrile with methylating agents under controlled conditions . Industrial production methods may vary, but they generally involve similar synthetic routes with optimization for large-scale production. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

3-Chloro-6-methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

3-Chloro-6-methylpyrazine-2-carbonitrile is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylpyrazine-2-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, derivatives of pyrazine compounds have been shown to inhibit enzymes such as aspartate decarboxylase, which plays a role in the synthesis of coenzyme A . This inhibition can lead to energy depletion and affect cellular survival.

Comparison with Similar Compounds

3-Chloro-6-methylpyrazine-2-carbonitrile can be compared with other pyrazine derivatives such as:

The presence of both the chlorine and methyl groups in this compound imparts unique chemical properties that differentiate it from these similar compounds.

Properties

IUPAC Name

3-chloro-6-methylpyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c1-4-3-9-6(7)5(2-8)10-4/h3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIOGIWQSAYUWGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=N1)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857429
Record name 3-Chloro-6-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1366181-81-8
Record name 3-Chloro-6-methylpyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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